molecular formula C24H22N2O2 B8501758 1h-Indole-2-carboxylic acid,1-[(4-aminophenyl)methyl]-3-phenyl-,ethyl ester

1h-Indole-2-carboxylic acid,1-[(4-aminophenyl)methyl]-3-phenyl-,ethyl ester

Cat. No. B8501758
M. Wt: 370.4 g/mol
InChI Key: HVCFMGRRKDPBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07268159B2

Procedure details

A mixture of 1-(4-amino-benzyl)-3-phenyl-1H-indolecarboxylic acid ethyl ester (0.20 g, 0.54 mmol), acetonylacetone (0.16 mL, 1.35 mmol), and toluene (15 mL) was heated at reflux under nitrogen using a Dean-Stark trap for 6 h. The reaction was cooled and concentrated. The residue was re-dissolved in 10 mL of 2:1:1 THF/MeOH/water. Lithium hydroxide monohydrate (0.09 g, 2.1 mmol) was added and the mixture was stirred at room temperature overnight. Most of the organic solvents was removed and the reaction mixture was made acidic (pH 6) with glacial acetic acid, and the solid was collected and purified by HPLC to afford the title compound (0.027 g, 6%) as a brown solid: 1H NMR (DMSO-d6) δ 1.91 (s, 6H), 5.75 (s, 2H), 7.01-7.30 (m, 6H), 7.32-7.38 (m, 2H), 7.40-7.50 (m, 6H), 7.68 (d, J=8.54 Hz, 1H), 12.80 (br s, 1H); MS (ESI) m/z 421 (MH+); MS (ESI) m/z 419 ([M−H]−); HRMS calcd for C28H26N2O2: 421.1905; found (ESI+): 421.1915.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two
Yield
6%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]([CH2:21][C:22]2[CH:27]=[CH:26][C:25]([NH2:28])=[CH:24][CH:23]=2)[C:8]2[C:13]([C:14]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:5])C.[CH2:29]([CH2:33][C:34](=O)[CH3:35])[C:30]([CH3:32])=O.O.[OH-].[Li+]>C1(C)C=CC=CC=1>[CH3:35][C:34]1[N:28]([C:25]2[CH:24]=[CH:23][C:22]([CH2:21][N:7]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[C:14]([C:13]4[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=4)=[C:6]3[C:4]([OH:3])=[O:5])=[CH:27][CH:26]=2)[C:30]([CH3:32])=[CH:29][CH:33]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C2=CC=CC=C2C1C1=CC=CC=C1)CC1=CC=C(C=C1)N
Name
Quantity
0.16 mL
Type
reactant
Smiles
C(C(=O)C)CC(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.09 g
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen using a Dean-Stark trap for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in 10 mL of 2:1:1 THF/MeOH/water
CUSTOM
Type
CUSTOM
Details
Most of the organic solvents was removed
CUSTOM
Type
CUSTOM
Details
the solid was collected
CUSTOM
Type
CUSTOM
Details
purified by HPLC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1N(C(=CC1)C)C1=CC=C(CN2C(=C(C3=CC=CC=C23)C2=CC=CC=C2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.027 g
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 11.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.